

Unveiling the Molecular Architecture: A Crystallographic Validation of 5-Nitrothiophene-2-Carboxaldehyde

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Compound of Interest

Compound Name: 5-Nitrothiophene-2-Carboxaldehyde

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For researchers and professionals in drug development, the precise understanding of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for this purpose, providing unequivocal evidence of a compound's atomic arrangement. This guide offers a comparative analysis of the crystallographic data for **5-Nitrothiophene-2-Carboxaldehyde**, a key building block in medicinal chemistry, and its structural analogs, providing valuable insights for rational drug design and development.

5-Nitrothiophene-2-Carboxaldehyde is a versatile scaffold utilized in the synthesis of various pharmacologically active agents. Its biological activity is intrinsically linked to its specific molecular geometry. X-ray crystallography provides the definitive structural validation, revealing crucial details about bond lengths, bond angles, and the overall conformation of the molecule.

Comparative Crystallographic Analysis

To provide a comprehensive understanding of the structural nuances of **5-Nitrothiophene-2-Carboxaldehyde**, a comparison with its parent molecule, Thiophene-2-carboxaldehyde, and two halogenated derivatives, 5-Bromothiophene-2-carboxaldehyde and 5-Chlorothiophene-2-carboxaldehyde, is presented. This comparison highlights the influence of the nitro and halogen substituents on the crystal packing and molecular geometry.

Parameter	5-Nitrothiophene-2-Carboxaldehyde	Thiophene-2-carboxaldehyde	5-Bromothiophene-2-carboxaldehyde	5-Chlorothiophene-2-carboxaldehyde
Chemical Formula	C ₅ H ₃ NO ₃ S	C ₅ H ₄ OS	C ₅ H ₃ BrOS	C ₅ H ₃ ClOS
Molecular Weight (g/mol)	157.15	112.15	191.05	146.60
Crystal System	Orthorhombic	Orthorhombic	Monoclinic	Monoclinic
Space Group	Pca2 ₁	Pca2 ₁	P2 ₁ /c	P2 ₁ /n
Unit Cell Dimensions	a = 13.06 Å, b = 5.29 Å, c = 9.17 Å	a = 7.78 Å, b = 5.92 Å, c = 11.23 Å	a = 5.86 Å, b = 7.73 Å, c = 13.48 Å, β = 100.2°	a = 5.81 Å, b = 7.68 Å, c = 13.38 Å, β = 99.8°
Volume (Å ³)	632.9	517.2	599.4	587.8
Z	4	4	4	4
Calculated Density (g/cm ³)	1.65	1.44	2.11	1.65
Key Structural Features	The nitro and aldehyde groups are nearly coplanar with the thiophene ring, with dihedral angles of 8.37(16)° and 8.5(4)° respectively.[1]	The aldehyde group is twisted out of the plane of the thiophene ring.	The bromine atom and the aldehyde group influence the crystal packing through halogen bonding and hydrogen bonding.	Similar to the bromo-derivative, the chlorine atom and aldehyde group play a key role in the crystal packing.

Experimental Protocols

The determination of the crystal structure of **5-Nitrothiophene-2-Carboxaldehyde** and its analogs involves a standardized workflow in single-crystal X-ray diffraction.

1. **Crystal Growth:** High-quality single crystals are grown by slow evaporation of a suitable solvent, such as ethanol or a mixture of solvents.
2. **Data Collection:** A selected crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The diffraction pattern is collected using a detector as the crystal is rotated.
3. **Structure Solution and Refinement:** The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular geometry.

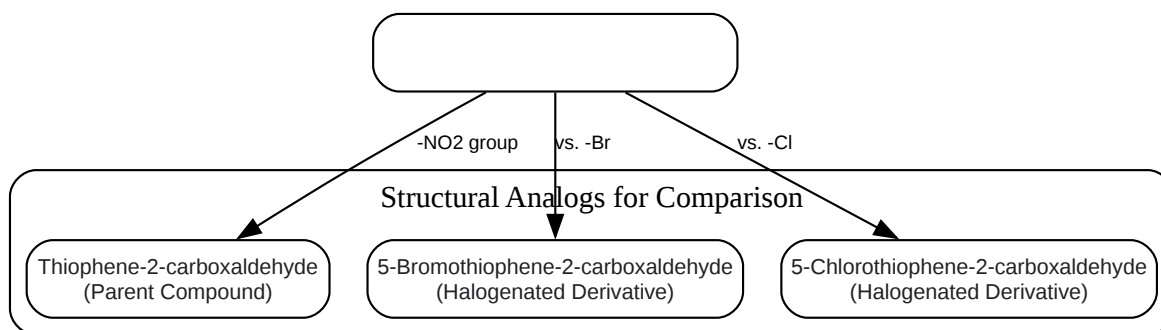


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A simplified workflow for single-crystal X-ray crystallography.

Structural Validation and Comparison

The X-ray crystallographic data provides a definitive validation of the structure of **5-Nitrothiophene-2-Carboxaldehyde**. The comparison with its analogs reveals the significant impact of the substituent at the 5-position on the crystal lattice and molecular interactions. The electron-withdrawing nitro group in **5-Nitrothiophene-2-Carboxaldehyde** influences its electronic properties and intermolecular interactions, which are crucial for its biological activity. The halogenated derivatives, on the other hand, introduce the potential for halogen bonding, which can be exploited in crystal engineering and the design of new materials.



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Comparison of **5-Nitrothiophene-2-Carboxaldehyde** with its structural analogs.

In conclusion, the X-ray crystallographic validation of **5-Nitrothiophene-2-Carboxaldehyde** provides a solid foundation for understanding its structure-activity relationship. The comparative analysis with its parent and halogenated analogs offers valuable insights for medicinal chemists and drug development professionals in the design of novel therapeutic agents with improved efficacy and specificity.

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References

- 1. researchgate.net [researchgate.net]
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